(溴甲基)环己烷

描述

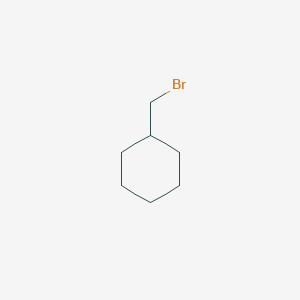

Bromomethylcyclohexane (BMC) is a cyclic compound composed of a single ring of six carbon atoms, with one of the carbons bearing a bromomethyl group. It is a colorless liquid at room temperature and is widely used in the chemical industry as a solvent and as a starting material for the synthesis of various compounds. BMC is also used in laboratory experiments and has a wide range of applications in scientific research.

科学研究应用

合成高度取代环己烷:制备1,3,5-三(溴甲基)-1,3,5-三烷基环己烷展示了合成高度取代环己烷的复杂性,由于强烈的邻位效应影响了它们的反应性 (Hofmann et al., 2006)。

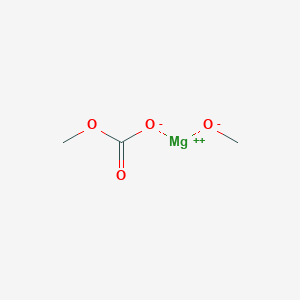

可溶性三格氏试剂的形成:镁与顺-1,3,5-三(溴甲基)环己烷在四氢呋喃中的反应产生了可溶性三格氏试剂,这在有机金属化学中具有重要意义 (Boudjouk et al., 1985)。

不对称合成:1,4-环己二烯氨基的分子内溴胺化反应已被用于(-)-γ-莱科兰的不对称合成,展示了该化合物在创建特定分子结构中的作用 (Fujioka et al., 2006)。

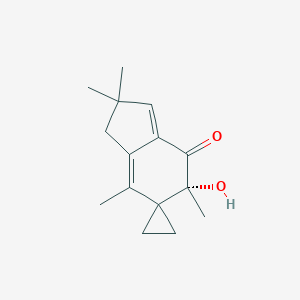

二萜类化合物的手性片段合成:溴甲基环己烷衍生物被用作合成手性片段的起始化合物,这些片段是紫杉烷类二萜化合物的关键构建模块 (Kitagawa et al., 1984)。

环己烷的溴化反应:对环己烷的溴化研究揭示了温度对产物分布的影响,展示了该化合物在合成化学中的重要性 (Altundas, 2019)。

催化和氢化:对铂纳米颗粒形状对苯加氢的影响的研究表明,环己烷可以是一个产物分子,显示了在催化和工业过程中的应用 (Bratlie et al., 2007)。

环境生物修复:对罗多克库氏菌EC1降解环己烷的研究突显了(溴甲基)环己烷衍生物在环境清理和生物修复中的潜在用途 (Lee & Cho, 2008)。

脱氢用膜反应器:用于环己烷脱氢的微孔硅膜反应器在能源应用中显示出潜力,如氢气储存和输送 (Koutsonikolas et al., 2012)。

安全和危害

作用机制

Target of Action

(Bromomethyl)cyclohexane, also known as Cyclohexylmethyl bromide , is a chemical compound used in organic synthesis, pharmaceuticals, and agrochemicals

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including elimination reactions

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 76-77 °c/26 mmhg and a density of 1269 g/mL at 25 °C . These properties could influence its bioavailability and distribution within the body.

Action Environment

The action of (Bromomethyl)cyclohexane can be influenced by various environmental factors. For instance, its flammability and volatility could affect its stability and efficacy. Additionally, its insolubility in water could influence its distribution and action within aqueous environments in the body.

属性

IUPAC Name |

bromomethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c8-6-7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWSLBWDFJMSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180190 | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2550-36-9 | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, (bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

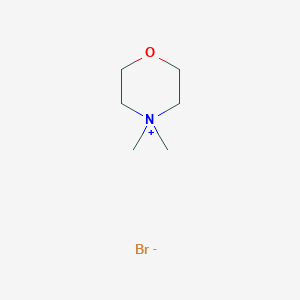

Q1: How is (bromomethyl)cyclohexane used in the synthesis of biologically active compounds?

A1: (Bromomethyl)cyclohexane serves as a crucial starting material for creating a variety of compounds, including those with potential as CDK2 inhibitors. For instance, it's utilized in the synthesis of 2,4-diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and their 5-cyano-NNO-azoxy derivatives []. These compounds exhibit promising activity against CDK2, a protein implicated in the development of various cancers.

Q2: Can you explain the role of (bromomethyl)cyclohexane in the synthesis pathway of these CDK2 inhibitors?

A2: In the synthesis of these CDK2 inhibitors, (bromomethyl)cyclohexane is first reacted with 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This reaction, facilitated by microwave heating, results in the alkylation of the pyrimidine ring, introducing the cyclohexylmethoxy group, a key structural feature for CDK2 inhibition []. This step highlights the compound's role in building the core structure of the target molecules.

Q3: The research mentions modifications at the 2-position of the pyrimidine ring. How does the structure of the substituent at this position influence the biological activity of these CDK2 inhibitors?

A3: Research indicates that incorporating linear or less sterically hindered amines at the 2-position of the pyrimidine ring can lead to slightly improved activity against CDK2 compared to the lead compound NU6027 []. Conversely, bulkier substituents at this position tend to decrease the inhibitory activity. This suggests that steric hindrance around the 2-position can interfere with the molecule's binding to CDK2.

Q4: The research mentions the use of (bromomethyl)cyclohexane in the synthesis of chiral segments for taxane-type diterpenoids. Could you elaborate on this application?

A4: Taxane-type diterpenoids are complex natural products with significant medicinal value, particularly as anticancer agents. (Bromomethyl)cyclohexane, derived from d-camphor, can be utilized to create chiral segments that mimic the left-hand side of these intricate molecules []. These segments serve as crucial building blocks in the total synthesis of taxanes, allowing chemists to access these valuable compounds in a controlled and efficient manner.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)